9-Nitrominocycline

Beschreibung

Historical Context of Tetracycline (B611298) Antibiotics and Their Derivatives

The story of tetracyclines begins in the mid-20th century with the discovery of chlortetracycline (B606653) in 1945, isolated from the soil bacterium Streptomyces aureofaciens. Current time information in Bangalore, IN.asm.org This discovery marked the dawn of a new era in antibacterial therapy, as tetracyclines exhibited a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria. nih.gov The fundamental structure of these antibiotics is a linear, fused tetracyclic nucleus. nih.gov The initial members of this class, including chlortetracycline and oxytetracycline, were natural products. asm.orgnih.gov

The subsequent development of semi-synthetic derivatives revolutionized the field, demonstrating that chemical modification of a natural antibiotic scaffold could lead to compounds with improved properties. nih.gov This led to the emergence of second-generation tetracyclines, such as doxycycline (B596269) and minocycline (B592863), in the 1960s and early 1970s. Current time information in Bangalore, IN.synzeal.com These semi-synthetic analogs offered enhanced potency and better pharmacokinetic profiles compared to their predecessors. Current time information in Bangalore, IN. However, the extensive use of these antibiotics inevitably led to the emergence of bacterial resistance, primarily through two mechanisms: efflux pumps that actively remove the drug from the bacterial cell and ribosomal protection proteins that prevent the antibiotic from binding to its target. google.comgoogle.com This growing resistance necessitated the development of third-generation tetracyclines. Current time information in Bangalore, IN.asm.org

The Significance of Minocycline Modifications in Antimicrobial Drug Discovery

Minocycline, a second-generation tetracycline approved in 1971, stood out due to its broad spectrum of activity and favorable properties, including high lipophilicity which allowed for better tissue penetration. synzeal.comresearchgate.net These characteristics made it an attractive starting point for further chemical modifications aimed at overcoming tetracycline resistance. Researchers discovered that substitutions at the C7 and C9 positions of the D-ring of the tetracycline scaffold were particularly effective in creating derivatives that could evade resistance mechanisms. synzeal.com

The modification of minocycline at the C9 position became a critical strategy. This was a departure from earlier modifications that primarily focused on other parts of the tetracycline molecule. The introduction of various functional groups at this position was found to be key in developing compounds with activity against bacteria that had developed resistance to older tetracyclines. asm.orgasm.org This strategic focus on minocycline as a scaffold for derivatization paved the way for the next generation of tetracycline antibiotics.

Positioning of 9-Nitrominocycline within Advanced Glycylcycline Research

The development of the glycylcyclines, a potent new class of tetracyclines, is a direct outcome of the strategic modification of minocycline. This compound emerges as a crucial, though intermediate, compound in this narrative. It is synthesized through the electrophilic aromatic nitration of minocycline. jyoungpharm.org This process involves treating minocycline with a nitrating agent, such as nitric acid in the presence of sulfuric acid, to introduce a nitro group (-NO2) at the C9 position of the minocycline backbone. jyoungpharm.org

The primary significance of this compound lies in its role as a key precursor in the synthesis of tigecycline (B611373), the first glycylcycline antibiotic to be approved for clinical use. google.comjyoungpharm.org The nitro group in this compound is an essential functional handle that facilitates further chemical reactions. It is readily reduced to an amino group (-NH2), forming 9-aminominocycline (B1505792). nih.gov This amino group is then acylated with an N-t-butylglycyl moiety to produce tigecycline. pharmaffiliates.com Therefore, the synthesis and purification of high-quality this compound are critical steps in the manufacturing of this important antibiotic. pharmaffiliates.com

While primarily an intermediate, this compound itself exhibits antibacterial activity. jyoungpharm.org The introduction of the electron-withdrawing nitro group at the C9 position can enhance the binding affinity of the molecule to the bacterial ribosome, the target of tetracycline action. jyoungpharm.org

Current Research Trajectories for this compound Derivatives

Beyond its established role as an intermediate in tigecycline synthesis, research has explored the potential of this compound and its derivatives as standalone therapeutic agents. The core idea is that the C9 position of the minocycline scaffold is a prime location for chemical modifications that can lead to novel antibiotics with improved activity against multidrug-resistant bacteria.

One avenue of research has focused on the synthesis and evaluation of various 9-substituted minocycline derivatives. For instance, studies have shown that 9-acylamino and 9-sulfonylamino derivatives of minocycline exhibit activity against both tetracycline-susceptible and tetracycline-resistant bacterial strains. nih.gov Notably, many of the 9-sulfonylamino derivatives demonstrated enhanced antibacterial activity against a number of Gram-positive pathogens that are resistant to both tetracycline and minocycline. nih.gov

Another significant development is the creation of aminomethylcyclines, which are C9-substituted derivatives of minocycline. asm.org These compounds have shown potent in vitro activity against Gram-positive bacteria possessing the two major mechanisms of tetracycline resistance: ribosomal protection and efflux. asm.org One such derivative, omadacycline, has progressed through clinical trials and represents a new generation of tetracycline antibiotics. asm.org

Furthermore, recent research has explored the creation of minocycline hybrids by modifying the 9-aminominocycline intermediate, which is derived from this compound. These efforts aim to develop compounds with enhanced efficacy against specific pathogens, such as Propionibacterium acnes, the bacterium associated with acne. jyoungpharm.org The rationale is that modifications at the C9 position can significantly boost the potency and spectrum of activity against various resistant bacterial species. jyoungpharm.org The synthesis of compounds like 6-hydroxyl-9-nitrominocycline also points to ongoing efforts to create novel variants. patsnap.com

These research trajectories underscore the enduring importance of the minocycline scaffold and, by extension, the chemistry involving this compound. The continued exploration of derivatives stemming from this key intermediate holds promise for the discovery of new antibiotics to combat the ever-growing challenge of antimicrobial resistance.

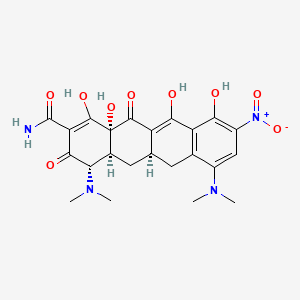

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H26N4O9 |

|---|---|

Molekulargewicht |

502.5 g/mol |

IUPAC-Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |

InChI-Schlüssel |

NSEFLFMALMVPQL-IRDJJEOVSA-N |

Isomerische SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Kanonische SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Herkunft des Produkts |

United States |

Synthetic Chemistry and Chemical Derivatization Pathways of 9 Nitrominocycline

Methodologies for the Chemical Synthesis of 9-Nitrominocycline

The synthesis of this compound is primarily achieved through the electrophilic aromatic nitration of a minocycline (B592863) precursor.

Nitration Reactions of Minocycline Precursors

The process typically involves treating minocycline with a nitrating agent in a strong acid. A common method utilizes nitric acid in the presence of concentrated sulfuric acid. vulcanchem.comgoogle.com The reaction is highly exothermic and requires careful temperature control, generally maintained between 0°C and 15°C, to minimize the formation of impurities. vulcanchem.comgoogle.com

Alternative nitrating agents and solvent systems have been explored to improve safety and environmental impact. One such method involves dissolving minocycline hydrochloride in acetic acid and then adding a nitrating agent, such as a mixture of concentrated nitric acid and acetic anhydride, or dinitrogen pentoxide in dichloromethane. google.com This approach avoids the use of concentrated sulfuric acid, which is a key aspect of green chemistry initiatives. google.com

The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the formation of this compound. google.com

Table 1: Comparison of Nitration Methods for this compound Synthesis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | Minocycline Hydrochloride | Minocycline Hydrochloride |

| Nitrating Agent | Nitric Acid | Nitric Acid/Acetic Anhydride or Dinitrogen Pentoxide |

| Solvent | Concentrated Sulfuric Acid | Acetic Acid/Dichloromethane |

| Temperature | 0–5°C vulcanchem.com | -10–25°C google.com |

Optimization Strategies for Reaction Yields and Purity Control

Optimizing reaction conditions is crucial for maximizing the yield of this compound and controlling the purity of the final product. Key variables that are often adjusted include reaction temperature, the molar equivalents of the nitrating agent, and the rate of addition of reagents. google.com

After the nitration reaction, this compound is often converted to its sulfate (B86663) salt by the addition of dilute sulfuric acid. google.com This salt form facilitates crystallization, which is a primary method of purification. google.comvulcanchem.com Recrystallization from solvent mixtures like ethanol-water can yield this compound sulfate with a purity greater than 98%. vulcanchem.com

A significant challenge in the synthesis is the potential for the formation of the C4-epimer of this compound. google.com Controlling the reaction temperature is a key factor in minimizing the formation of this impurity to less than 10%, and ideally below 1%. google.com HPLC is an essential analytical tool for monitoring the levels of the C4-epimer and other impurities. google.com

Role of this compound as a Crucial Synthetic Intermediate

This compound is not an end product itself but serves as a vital intermediate in the synthesis of more complex and potent antibiotics.

Conversion to 9-Aminominocycline (B1505792)

The nitro group of this compound is readily reduced to an amino group, forming 9-aminominocycline. google.comgoogle.com This reduction is a pivotal step in the synthesis of tigecycline (B611373). google.com

The reduction can be achieved through catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst in a solvent mixture such as water and methanol. vulcanchem.com Alternative reducing agents, like sodium dithionite, have also been employed, offering a different pathway for this transformation. google.com

Following the reduction, 9-aminominocycline is typically converted to its sulfate salt to facilitate isolation and purification through crystallization. google.com

Precursor in the Synthesis of Advanced Glycylcycline Antibiotics (e.g., Tigecycline)

9-Aminominocycline, derived from this compound, is the direct precursor to tigecycline. google.comgoogle.com Tigecycline is a glycylcycline antibiotic with broad-spectrum activity against many drug-resistant bacteria. google.com

The synthesis of tigecycline is completed by the acylation of 9-aminominocycline with an N-tert-butyl glycyl chloride. google.com This reaction attaches the characteristic glycylamido side chain to the C9 position of the minocycline scaffold, resulting in the final tigecycline molecule. google.comgoogle.com The entire synthetic sequence from minocycline to tigecycline highlights the indispensable role of this compound as an intermediate. google.com

Stereochemical Considerations and Impurity Profiling in Synthesis

The tetracycline (B611298) structure contains multiple chiral centers, making stereochemical control a critical aspect of the synthesis. google.com During the nitration of minocycline, there is a risk of epimerization at the C4 position, which would lead to the formation of a diastereomeric impurity. google.comgoogle.com Careful control of reaction conditions, particularly temperature, is essential to minimize the formation of this C4-epimer. google.comgoogle.com

Impurity profiling is a key component of quality control in the synthesis of this compound and its subsequent conversion to tigecycline. google.com Besides the C4-epimer, other potential impurities can arise from side reactions or unreacted starting materials. google.com For instance, the presence of chloride ions during nitration can lead to the formation of chlorinated byproducts. google.com

Analytical techniques such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are used extensively to detect and quantify these impurities, ensuring the final product meets the required purity standards. google.compatsnap.com

Analysis and Management of Epimer Formation

A significant challenge in the synthesis and handling of tetracycline derivatives, including this compound, is the propensity for epimerization at the C4 position. oup.comresearchgate.net The C4 epimer, often referred to as 4-epiminocycline (B586724) in the context of the parent compound, is a stereoisomer that can form under various conditions and is typically less biologically active. researchgate.netsynzeal.com The formation of this epimer is a reversible reaction that can be influenced by factors such as pH, solvent, and temperature.

The equilibrium between the natural (4S) and the epi (4R) forms is a critical consideration during synthesis and purification. For instance, studies on related tetracycline compounds have shown that the equilibrium ratio of epimers can be manipulated. Heating a solution of a C4 epimer mixture of a tetracycline intermediate in a buffered solvent system (tetrahydrofuran, methanol, and aqueous sodium dihydrogen phosphate) can drive the equilibrium towards the desired natural (4S)-isomer. scispace.com In one specific case, an equilibrium ratio of 11.1-to-1 in favor of the desired 4S-epimer was achieved. scispace.com

The analysis of these epimers is predominantly carried out using High-Performance Liquid Chromatography (HPLC). nih.govnih.govcuni.cz Various HPLC methods have been developed for the separation and quantification of tetracyclines and their corresponding 4-epimers. nih.govresearchgate.neticar.org.in These methods often utilize reversed-phase columns, such as C18 or phenyl columns, and specific mobile phases to achieve adequate resolution between the parent compound and its epimer. nih.govcuni.cz For example, one method for analyzing tetracycline epimers uses a microparticulate phenyl column with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer at a low pH. nih.gov Another approach for tetracycline analysis employs a C18 monolithic column, which allows for rapid separation. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) has also been applied for a high-throughput analysis of tetracyclines and their epimers, demonstrating the continuous advancement in analytical techniques. nih.gov

Management of epimer formation involves careful control of reaction and purification conditions. google.com This includes operating at specific pH ranges and temperatures where the rate of epimerization is minimized or the equilibrium favors the desired isomer. scispace.com The formation of salts, such as the sulfate salt of this compound, can also enhance stability and aid in purification, thereby indirectly helping to manage the epimer content in the final product. vulcanchem.com

| Analytical Technique | Column Type | Mobile Phase Components | Application |

| HPLC | Microparticulate Phenyl | Acetonitrile, Phosphate Buffer (pH 2.2) | Separation of tetracycline and its epimers. nih.gov |

| HPLC | RP-C18 Monolithic | Not specified | Rapid separation of four tetracycline compounds. researchgate.net |

| UPLC | BEH Shield RP18 | Acetonitrile, Formic Acid-Water | High-throughput analysis of tetracyclines and their epimers. cuni.cznih.gov |

| HPLC | Amino-Propyl | Acetonitrile, Citrate (B86180) Buffer | Separation of tetracyclines using Hydrophilic Interaction Chromatography (HILIC). researchgate.net |

Chromatographic and Non-Chromatographic Purification Techniques

Achieving high purity for this compound is essential for its use as a pharmaceutical intermediate. This is accomplished through a combination of chromatographic and non-chromatographic purification methods.

Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of tetracycline compounds. nih.govgoogle.com However, scaling up preparative HPLC for industrial production can be inefficient and costly, often requiring the use of ion-pairing agents that can be difficult to remove from the final product. google.com Flash chromatography, a faster and more robust technique, is also widely used in chemical manufacturing for purifying intermediates. biotage.com It can be performed using either normal-phase or reverse-phase media, with the choice depending on the polarity of the compound. biotage.com

For tetracyclines, various stationary phases are employed. While C8 and C18 columns are common for reversed-phase liquid chromatography (RPLC), issues like poor peak symmetry can arise due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.net Hydrophilic Interaction Chromatography (HILIC) has been explored as an alternative, with aminopropyl stationary phases showing high efficiency and improved peak shape when used with a citrate buffer. researchgate.net Other specialized chromatographic methods include ion-exchange and affinity chromatography, which have been successfully applied in large-scale purification processes for biological products and could be adapted for intermediates like this compound. nih.gov

Non-Chromatographic Purification: Non-chromatographic techniques are crucial for large-scale, cost-effective purification. Crystallization is a principal method used to purify this compound. The synthesis of its sulfate salt is specifically designed to improve crystallinity, which facilitates purification by recrystallization from solvent mixtures like ethanol-water to achieve purities greater than 98%. vulcanchem.com

Precipitation is another key non-chromatographic method. Techniques like ammonium (B1175870) sulfate precipitation are commonly used to selectively precipitate proteins and can be adapted for other large molecules by altering salt concentrations. For tetracyclines, controlling the pH and solvent composition can induce selective precipitation of the desired compound or its impurities.

Other non-chromatographic methods include solid-phase extraction (SPE), which is frequently used for sample cleanup and concentration prior to chromatographic analysis but can also be a primary purification step. nih.gov SPE cartridges, such as those containing graphitized carbon (e.g., Carbograph), have been used for the efficient extraction and purification of tetracyclines from complex matrices. nih.gov

| Purification Method | Type | Key Features | Application Example |

| Recrystallization | Non-Chromatographic | High purity achieved for crystalline solids; cost-effective for large scale. | Purification of this compound sulfate salt from an ethanol-water mixture. vulcanchem.com |

| Flash Chromatography | Chromatographic | Rapid and robust purification of synthetic intermediates. biotage.com | General purification in chemical manufacturing. biotage.com |

| Preparative HPLC | Chromatographic | High-resolution separation; can be expensive and complex to scale up. google.com | Small-scale purification of tetracycline compounds. google.com |

| Solid-Phase Extraction (SPE) | Chromatographic/Extraction | Used for sample cleanup, concentration, and purification. nih.gov | Extraction of tetracyclines using Carbograph cartridges. nih.gov |

| Precipitation | Non-Chromatographic | Separation based on solubility differences in a given solvent or by adding a precipitating agent. | General technique for isolating compounds from solution. |

Molecular Mechanisms of Action and Biological Targeting Studies

Elucidation of Antibacterial Action at the Molecular Level

The primary mechanism of action for 9-Nitrominocycline, consistent with the tetracycline (B611298) class of antibiotics, is the inhibition of bacterial protein synthesis. nih.gov This process is initiated by the compound's binding to the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins. asm.org Specifically, this compound targets the 30S ribosomal subunit, which is the smaller of the two subunits that comprise the prokaryotic ribosome. nih.gov

The binding site for tetracyclines is located on the 30S subunit in a region known as the A-site (aminoacyl-tRNA site). By binding to this site, the antibiotic physically obstructs the incoming aminoacyl-transfer RNA (aa-tRNA) from docking correctly with the mRNA codon being presented. asm.org This steric hindrance prevents the addition of new amino acids to the growing polypeptide chain, effectively arresting protein synthesis. nih.gov

Research and molecular docking studies have indicated that the structural modification at the C9 position is critical to the compound's binding affinity. The electron-withdrawing nitro group (-NO₂) on this compound is suggested to enhance its interaction with the 16S ribosomal RNA (rRNA) component of the A-site. nih.gov This strengthened binding can lead to more potent inhibition of translation compared to earlier tetracyclines. The ability of tetracyclines to selectively target bacterial ribosomes over eukaryotic ones is due to structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Sulfate (B86663) This table presents the concentrations of this compound Sulfate required to inhibit the visible growth of specific bacterial strains, based on available patent data.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5–2.0 | nih.gov |

| Escherichia coli | 4.0–8.0 | nih.gov |

| Streptococcus pneumoniae | 1.0–4.0 | nih.gov |

While this compound inhibits protein synthesis at the elongation stage, its mechanism can be compared with other ribosome-targeting antibiotics to understand the diversity of translational interference. Antibiotics have evolved to target various critical sites on both the 30S and 50S ribosomal subunits.

Tetracyclines (e.g., this compound): Bind to the 30S subunit and block the A-site, preventing aa-tRNA binding. asm.org The C9 substitution in newer derivatives like glycylcyclines and fluorocyclines enhances binding and helps overcome resistance. nih.govmdpi.com

Aminoglycosides (e.g., Streptomycin, Gentamicin): Also bind to the 30S subunit but interfere with the decoding process, causing codon misreading and leading to the production of non-functional proteins. nih.gov

Macrolides (e.g., Erythromycin, Azithromycin): Target the 50S ribosomal subunit, binding to the polypeptide exit tunnel. This action blocks the progression of the nascent peptide chain, leading to premature dissociation of the peptidyl-tRNA. nih.gov

Lincosamides (e.g., Clindamycin): Act on the 50S subunit, interfering with the peptidyl transferase center (PTC) and inhibiting peptide bond formation. nih.gov

Oxazolidinones (e.g., Linezolid): Bind to a unique site on the 50S subunit and prevent the formation of the initiation complex, a very early step in protein synthesis. asm.org

Within the tetracycline class itself, this compound is a precursor to glycylcycline antibiotics like tigecycline (B611373). google.com The strategy of modifying the C9 position is central to developing third-generation tetracyclines. These modifications are designed not only to enhance ribosomal binding but also to circumvent common resistance mechanisms that neutralize older tetracyclines. mdpi.comscispace.com The addition of a bulky side chain at C9, as seen in tigecycline, provides additional contact points with the ribosome (specifically with nucleotide C1054) and sterically interferes with resistance proteins. nih.gov While the nitro group of this compound is smaller, it represents the same chemical approach of leveraging the C9 position to modulate biological activity. nih.gov

Table 2: Comparative Overview of Ribosome-Targeting Antibiotic Mechanisms

| Antibiotic Class | Ribosomal Subunit Target | Primary Mechanism of Action |

|---|---|---|

| Tetracyclines (incl. This compound) | 30S | Blocks binding of aminoacyl-tRNA to the A-site. asm.org |

| Aminoglycosides | 30S | Causes misreading of mRNA codons. nih.gov |

| Macrolides | 50S | Inhibits peptide elongation by blocking the exit tunnel. nih.gov |

| Lincosamides | 50S | Inhibits peptide bond formation at the peptidyl transferase center. nih.gov |

| Oxazolidinones | 50S | Prevents formation of the 70S initiation complex. asm.org |

Ribosomal Subunit Binding and Inhibition of Bacterial Protein Synthesis

Engagement with Bacterial Resistance Determinants

A critical aspect of any new antibiotic's profile is its ability to overcome existing resistance mechanisms. For tetracyclines, the two most prominent mechanisms are active efflux and ribosomal protection. nih.gov

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular target at a sufficient concentration. nih.gov For tetracyclines, the most common are specific efflux pumps from the Major Facilitator Superfamily (MFS), encoded by various tet genes, such as tet(A) and tet(B). mdpi.comscielo.br

The development of third-generation tetracyclines has been heavily focused on creating molecules that are poor substrates for these pumps. mdpi.com Structure-activity relationship studies have demonstrated that bulky, charged substituents at the C9 position of the tetracycline core can disrupt recognition and transport by efflux pumps. scispace.com For example, tigecycline is known to be a poor substrate for the Tet(A) and Tet(B) pumps that confer resistance to older tetracyclines. nih.gov

While direct studies on this compound's interaction with specific pumps like Tet(AE) are not extensively documented, its design as a 9-substituted minocycline (B592863) derivative places it within this modern paradigm of antibiotic development. nih.gov The modification at the C9 position is intended to alter the molecule's properties to reduce its affinity for these efflux systems. Studies on various 9-substituted minocycline derivatives confirm that this position is key to retaining activity against tetracycline-resistant strains, including those harboring efflux pumps. nih.govasm.org

The second major mechanism of tetracycline resistance involves ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). researchgate.net These are cytoplasmic proteins that have structural homology to translational elongation factors (like EF-G). mdpi.com RPPs bind to the ribosome near the tetracycline binding site. nih.gov Through a GTP-dependent mechanism, they induce a conformational change in the ribosome that dislodges the bound tetracycline molecule, freeing the A-site for aa-tRNA to bind and allowing protein synthesis to resume. nih.gov

Overcoming RPP-mediated resistance is a significant challenge. Research has shown that large C9 substituents are highly effective at counteracting RPPs. scispace.com The bulky side chain, as seen in tigecycline and omadacycline, acts as a steric shield. nih.gov It is believed that the C9 moiety physically blocks the RPP from binding effectively to the ribosome or from inducing the conformational change necessary to release the drug. researchgate.net This steric hindrance allows the antibiotic to remain bound to its target, even in the presence of the resistance protein. nih.gov

Therefore, this compound, by virtue of its C9 modification, is built on the principle of counteracting this resistance mechanism. While the nitro group is not as large as the glycylamido or aminomethyl groups of other third-generation tetracyclines, its presence at this critical C9 position is a key structural feature designed to interfere with resistance determinants like RPPs. nih.gov Studies on a range of 9-substituted minocycline derivatives have shown potent activity against strains expressing the Tet(M) ribosomal protection protein, underscoring the success of this strategic approach. nih.govasm.org

Preclinical Investigations of Biological Activities of 9 Nitrominocycline

In Vitro Antimicrobial Spectrum and Potency Profiling

9-Nitrominocycline has been evaluated for its antimicrobial efficacy against a range of clinically relevant bacteria. Like other tetracyclines, it is understood to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. The addition of a nitro group at the C9 position is a key structural modification.

In vitro studies have demonstrated that this compound possesses inhibitory activity against Gram-positive bacteria. Susceptibility testing, which determines the minimum inhibitory concentration (MIC) required to prevent visible bacterial growth, has established its potency. Patent data report specific MIC values for key Gram-positive pathogens. For instance, against Staphylococcus aureus and Streptococcus pneumoniae, the compound shows significant activity. nih.gov

The MIC values indicate that this compound is effective at relatively low concentrations against these species. nih.gov The data presented in the table below is derived from patent literature detailing the antimicrobial efficacy of this compound sulfate (B86663). nih.gov

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Streptococcus pneumoniae | 1.0–4.0 |

Data sourced from patent information (EP 1,301,467 B1). nih.gov

The antimicrobial spectrum of this compound also extends to Gram-negative bacteria. nih.gov Susceptibility tests have been performed to quantify its activity against species such as Escherichia coli, a common Gram-negative pathogen. The findings indicate that while it is active, higher concentrations are generally required to inhibit the growth of Gram-negative organisms compared to Gram-positives. nih.gov

The table below shows the reported MIC range for E. coli. nih.gov

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 4.0–8.0 |

Data sourced from patent information (EP 1,301,467 B1). nih.gov

Susceptibility Testing Against Gram-Negative Bacterial Species

In Vitro Activity Against Multidrug-Resistant Bacterial Strains

A critical aspect of new antibiotic development is assessing activity against bacteria that have developed resistance to existing drugs. The performance of this compound against such strains is of significant interest.

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings. The in vitro data for this compound shows a Minimum Inhibitory Concentration (MIC) range of 0.5–2.0 µg/mL against S. aureus. nih.gov While the source patent does not specify if these tested isolates were methicillin-resistant, the development of 9-substituted minocycline (B592863) derivatives like glycylcyclines was driven by the need to overcome common resistance mechanisms. nih.gov For example, tigecycline (B611373), derived from 9-aminominocycline (B1505792) (which is synthesized from this compound), is known to be active against MRSA. core.ac.uk This provides a strong rationale for the potential efficacy of this compound against MRSA strains.

Table 3: In Vitro Activity of this compound Against Staphylococcus aureus

| Bacterial Strain | Resistance Profile | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Not Specified | 0.5–2.0 |

Data sourced from patent information (EP 1,301,467 B1). nih.gov The resistance profile of the tested strains was not detailed.

Streptococcus pneumoniae resistance to penicillin and other β-lactam antibiotics is a growing global concern. Research into this compound shows its activity against S. pneumoniae with a MIC range of 1.0–4.0 µg/mL. nih.gov Similar to the case with MRSA, the specific resistance profile of the pneumococcal isolates in this testing was not detailed. nih.gov However, the chemical lineage of this compound is significant; its derivative, tigecycline, has demonstrated potent activity against penicillin-resistant Streptococcus pneumoniae. core.ac.uk This indicates that the structural modifications at the 9-position of the minocycline scaffold are crucial for activity against such resistant Gram-positive pathogens.

Table 4: In Vitro Activity of this compound Against Streptococcus pneumoniae

| Bacterial Strain | Resistance Profile | MIC (μg/mL) |

|---|---|---|

| Streptococcus pneumoniae | Not Specified | 1.0–4.0 |

Data sourced from patent information (EP 1,301,467 B1). nih.gov The resistance profile of the tested strains was not detailed.

Activity against Vancomycin-Resistant Enterococci (VRE)

Vancomycin-resistant enterococci (VRE) represent a significant challenge in clinical settings, necessitating the discovery of new therapeutic agents. The evaluation of a novel compound's efficacy against VRE is a critical component of preclinical assessment. However, specific data on the in vitro activity of this compound against VRE, including minimum inhibitory concentration (MIC) values, are not present in the accessible scientific literature.

Generally, the in vitro susceptibility of VRE to new antibiotics is determined using standardized methods such as broth microdilution or agar (B569324) dilution assays. These tests would establish the MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. For context, other novel tetracycline (B611298) derivatives, such as omadacycline, have demonstrated activity against VRE strains. mdpi.com For instance, studies on other 9-substituted minocycline derivatives have shown activity against tetracycline-resistant Gram-positive pathogens. nih.gov A patent for tetracycline derivatives from 1966 noted that 9-nitro compounds, in contrast to other substitutions, demonstrated comparatively low in vitro antibacterial activity, which may suggest a potential reason for the limited research on this compound. google.com

Without specific studies, it is impossible to provide a data table for the activity of this compound against VRE.

Preclinical Efficacy Studies in Animal Models of Infection

Animal models are indispensable for evaluating the in vivo efficacy of new antibiotic candidates before they can proceed to clinical trials. These models help to understand the pharmacokinetic and pharmacodynamic properties of a drug in a living system.

Evaluation in Murine Models of Systemic Bacterial Infections

Murine models of systemic infection, such as sepsis models, are commonly used to assess the ability of an antibiotic to control a disseminated bacterial infection. These models typically involve challenging mice with a bacterial strain, including VRE, and then administering the test compound. Key parameters measured include bacterial load in various organs (e.g., spleen, liver, blood) and survival rates. asm.org

There are no published studies detailing the evaluation of this compound in murine models of systemic bacterial infections. Research on other tetracyclines has shown that these compounds can protect mice from lethal endotoxemia, suggesting potential anti-inflammatory effects in addition to their antimicrobial activity. asm.org

Assessment of Protective Efficacy in Acute Lethal Infection Models

Acute lethal infection models are designed to determine the protective efficacy of a drug against a rapidly progressing and fatal infection. In these models, a lethal dose of a pathogen is administered to animals, and the survival rate following treatment with the investigational drug is the primary endpoint.

Specific data on the protective efficacy of this compound in acute lethal infection models are not available. The general approach would involve establishing a lethal dose of a relevant pathogen (e.g., a virulent VRE strain) in mice and then assessing the ability of this compound to improve survival compared to a placebo or standard-of-care antibiotic.

Methodological Advancements in Preclinical Evaluation

The field of preclinical drug development is continually evolving, with a focus on improving the predictive value of non-clinical studies and reducing the reliance on animal testing.

Development of Robust In Vitro and In Vivo Assay Systems

The development of new antibiotics relies on a suite of robust in vitro and in vivo assays. In vitro assays for novel tetracyclines would include not only standard MIC testing but also mechanism-of-action studies, such as ribosome binding assays, to understand how the compound inhibits bacterial growth. mdpi.com The development of chemically modified tetracyclines has also led to the investigation of their non-antimicrobial properties, such as anti-inflammatory effects, requiring specific in vitro assays to measure these activities. aai.org

In vivo assay development focuses on creating animal models that more accurately mimic human disease. This includes the use of immunocompromised mice to study infections with opportunistic pathogens and the development of models for specific infection sites, such as pneumonia or skin and soft tissue infections. nih.gov

Integration of New Approach Methodologies (NAMs) in Preclinical Testing

New Approach Methodologies (NAMs) are a collection of technologies and approaches that aim to provide more human-relevant data while reducing or replacing the use of animals in research. ijoimr.comnih.gov These include:

In silico modeling: Using computer simulations to predict the pharmacokinetic and pharmacodynamic properties of a drug.

Organ-on-a-chip models: Microfluidic devices that contain living human cells in a 3D arrangement to mimic the structure and function of human organs.

Advanced cell cultures: Including 3D cell cultures and organoids that better represent the complexity of human tissues compared to traditional 2D cell cultures.

While there is a strong push to integrate NAMs into preclinical testing for all new drugs, there is no specific information available on the use of NAMs for the evaluation of this compound. The general goal of using NAMs in antibiotic development would be to better predict human responses to new drugs, thereby improving the efficiency and success rate of clinical trials. frontiersin.org

Structure Activity Relationship Sar Studies and Rational Drug Design

Identification of Key Structural Moieties Governing Biological Efficacy

The tetracycline (B611298) scaffold offers several positions for chemical modification, but the upper peripheral zone of the D-ring, specifically positions C7 through C9, has been a primary focus for enhancing biological efficacy. biomedres.us Modifications in this region have proven critical for improving antibacterial potency and overcoming resistance mechanisms. biomedres.usnih.gov

The introduction of a nitro group at the C9 position of the minocycline (B592863) scaffold to create 9-nitrominocycline has significant pharmacological implications. This substituent plays a crucial role as an intermediate in the synthesis of other potent antibiotics, such as tigecycline (B611373), where the nitro group is a precursor to the glycylamido moiety. vulcanchem.com While early research suggested that simple substitutions at position 9, including with nitro groups, resulted in analogs with poor antibacterial activity nih.gov, more recent findings indicate a more direct role in biological function.

Molecular docking studies have demonstrated that the 9-nitro group in this compound can enhance the molecule's interaction with the A-site of the bacterial 30S ribosomal subunit, a key step in inhibiting protein synthesis. vulcanchem.com This interaction is fundamental to the antibacterial mechanism of tetracyclines. Despite its primary role as a synthetic precursor, this compound itself exhibits in vitro antimicrobial efficacy against various pathogens. vulcanchem.com

Table 1: In Vitro Antimicrobial Efficacy of this compound Sulfate (B86663) Reported Minimum Inhibitory Concentrations (MICs)

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5–2.0 |

| Escherichia coli | 4.0–8.0 |

| Streptococcus pneumoniae | 1.0–4.0 |

The tetracycline core structure, particularly its D-ring, is remarkably flexible to chemical changes that can significantly alter antibacterial activity. biomedres.us SAR studies have established that modifications at positions C5 to C9 are generally well-tolerated and can lead to derivatives with varied and often enhanced antibacterial profiles. biomedres.usnih.gov The development of second-generation tetracyclines like minocycline, which features a 7-dimethylamino substituent, demonstrated that modifications in this region could enhance in vitro activity. core.ac.uk

Subsequent research has shown that further substitutions at the C9 position can extend interactions with the ribosome, thereby improving the potency of the antibiotic. rsc.org This principle is exemplified by the third-generation glycylcyclines and fourth-generation aminomethylcyclines, where bulky side chains are added at C9 to create highly potent agents. rsc.orgnih.gov The ability to modify this part of the scaffold without disrupting the essential pharmacophore responsible for ribosomal binding has been a cornerstone of modern tetracycline development. nih.govharvard.edu

Role of the 9-Nitro Substituent in Pharmacological Activity

Rational Design and Synthesis of 9-Substituted Minocycline Derivatives

The rise of bacterial resistance to older tetracyclines, primarily through efflux pumps and ribosomal protection proteins, has driven the rational design of new derivatives. nih.govasm.org The C9 position of minocycline has emerged as a strategic target for synthetic modifications aimed at restoring and enhancing antibacterial power.

A key principle in designing new tetracycline analogs is to introduce structural modifications that prevent recognition by bacterial resistance mechanisms. The development of glycylcyclines, such as tigecycline, was a landmark achievement in this area. nih.gov By attaching a bulky N,N-dialkylglycylamido group at the C9 position, researchers created a molecule that is not a substrate for the major tetracycline-specific efflux pumps and is less affected by ribosomal protection proteins. nih.govrsc.orgmdpi.com

Following this success, other classes of C9-substituted minocyclines were developed, including the aminomethylcyclines (AMCs), which led to the discovery of omadacycline. nih.gov The design principle for AMCs involved attaching various aminomethyl groups to the C9 position. This strategy yielded compounds with potent activity against a wide range of Gram-positive and Gram-negative pathogens, including those expressing Tet(K) efflux and Tet(M) ribosomal protection mechanisms. nih.gov These C9 modifications are thought to create steric hindrance that interferes with the binding of both efflux pumps and ribosomal protection proteins, thus overcoming resistance. scielo.org.za

To further enhance potency and broaden the spectrum of activity, researchers have explored a diverse range of chemical substituents at the C9 position. This has involved synthesizing libraries of novel derivatives to probe the chemical space around the minocycline core.

One approach has been the synthesis of 9-acylamino and 9-sulfonylamino derivatives of minocycline. nih.gov These studies revealed that many of the 9-sulfonylamino derivatives, in particular, showed improved antibacterial activity against several tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov Another innovative strategy employed organocatalyzed Mannich reactions to introduce bulky beta-amino ketone substituents at the C9 position, aiming to mimic the steric hindrance of tigecycline. scielo.org.za The synthesis of minocycline hybrids by linking them with various aldehydes and ketones has also been explored to generate novel compounds with potentially enhanced efficacy. jyoungpharm.org This continuous exploration of new chemical functionalities at C9 is crucial for discovering next-generation antibiotics. harvard.edu

Table 2: Examples of 9-Substituted Minocycline Derivatives and Research Focus

| Derivative Class | Example Substituent | Key Research Finding | Reference |

|---|---|---|---|

| Glycylcyclines | -NH-CO-CH₂-N(t-Bu) | Overcomes efflux and ribosomal protection; broad-spectrum activity. | nih.govmdpi.com |

| Aminomethylcyclines (AMCs) | -CH₂-NH-CH₂(C(CH₃)₃) (Omadacycline) | Potent against tetracycline-resistant Gram-positive and Gram-negative pathogens. | nih.gov |

| 9-Acylamino Derivatives | -NH-CO-R | Active against both susceptible and resistant strains. | nih.gov |

| 9-Sulfonylamino Derivatives | -NH-SO₂-R | Improved activity against resistant Gram-positive pathogens. | nih.gov |

| Mannich Adducts | -NH-CH(R')-CH₂-CO-R'' | Introduces bulky groups to mimic tigecycline; active against Gram-positive bacteria. | scielo.org.za |

Design Principles for Overcoming Existing Antimicrobial Resistance

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable for analyzing complex structure-activity relationships on a large scale. nih.govuni-bonn.de While specific computational studies on this compound are not extensively detailed in the public domain, the general methodologies are widely applied to tetracycline research. These tools allow medicinal chemists to systematically extract SAR information, visualize relationships between structure and activity, and prioritize candidates for synthesis. nih.govcsmres.co.uk

Key computational approaches include:

R-Group Analysis and SAR Matrices (SARM): These methods systematically analyze chemical series by decomposing molecules into a common scaffold and variable substituents (R-groups). uni-bonn.deoptibrium.com By organizing compounds into a matrix, chemists can quickly visualize how changes in specific R-groups, such as the substituent at C9, affect biological properties across a series. optibrium.com

Matched Molecular Pair Analysis (MMPA): This technique identifies pairs of compounds that differ by a single, small structural transformation. optibrium.com Analyzing the effect of these transformations on activity provides clear, actionable insights for compound optimization.

Chemical Space and Activity Landscape Analysis: These methods visualize the distribution of compounds based on their structural similarity and biological activity. optibrium.com They help identify "activity cliffs," where small structural changes lead to a large drop in potency, and "hotspots" of promising activity, guiding the exploration of the chemical space. dovepress.com

Molecular Docking: As mentioned for this compound, molecular docking simulates the interaction between a small molecule and its protein target, such as the bacterial ribosome. vulcanchem.com This provides hypotheses about the binding mode and helps rationalize observed SAR, guiding the design of new derivatives with improved target affinity.

These computational tools enable researchers to navigate vast chemical datasets, formulate SAR hypotheses, and rationally design novel compounds, accelerating the discovery of new antibiotics. csmres.co.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. acs.orgnih.gov For tetracycline derivatives, including this compound, QSAR studies are instrumental in identifying the key molecular features that govern their antibacterial potency.

A typical 3D-QSAR study on tetracycline analogues involves aligning the molecules and calculating various molecular descriptors, such as steric, electrostatic, and hydrophobic fields. researchgate.net These descriptors are then used to build a regression model that predicts the biological activity, often expressed as the minimum inhibitory concentration (MIC). researchgate.net While specific QSAR models exclusively for this compound are not extensively published, studies on broader series of tetracyclines provide a strong framework for understanding its properties. researchgate.net

For instance, a 3D-QSAR study on a series of tetracycline analogues highlighted the importance of specific substitutions on the D-ring, where the 9-position of this compound is located. researchgate.net Such models have demonstrated that the presence and nature of substituents at this position significantly influence the compound's interaction with the ribosomal target. researchgate.net Early explorations into substitutions at the C9 position indicated that introducing a nitro group, as in this compound, could lead to analogues with varied antibacterial activity. nih.gov

The development of a robust QSAR model for 9-substituted tetracyclines would typically involve the following steps:

Data Set Selection: A series of 9-substituted minocycline analogues with their corresponding biological activities (e.g., MIC values against specific bacterial strains) would be compiled.

Molecular Modeling and Alignment: 3D structures of the compounds, including this compound, are generated and aligned based on a common scaffold.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation linking the descriptors to the biological activity. mpg.de

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

Table 1: Hypothetical QSAR Descriptors and their Influence on Antibacterial Activity of 9-Substituted Tetracyclines

| Descriptor | Type | Expected Influence on Activity of this compound | Rationale |

| ClogP | Hydrophobic | Moderate | Lipophilicity affects passage through bacterial membranes. |

| Molar Refractivity | Steric/Volume | Significant | The size and shape of the 9-substituent impact binding pocket fit. |

| Hammett Constant (σ) | Electronic | High | The strong electron-withdrawing nature of the nitro group influences interactions. |

| Dipole Moment | Electronic | Moderate | Affects long-range electrostatic interactions with the target. |

This type of modeling provides valuable insights into the structure-activity landscape and guides the synthesis of new derivatives with potentially improved efficacy.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at an atomic level. biorxiv.org For tetracyclines, the primary target is the 30S ribosomal subunit, where they bind and inhibit protein synthesis. acs.orgnih.gov

Molecular Docking studies of tetracycline analogues with the 30S ribosomal subunit have revealed the critical interactions that anchor the drug in its binding site. acs.org These studies show that tetracyclines typically chelate a magnesium ion (Mg²⁺) which is crucial for binding to the rRNA of the 30S subunit. acs.org The introduction of a nitro group at the C9 position in this compound is predicted to alter the electronic properties of the D-ring, potentially influencing these key interactions.

Docking simulations of this compound into the tetracycline binding site on the Thermus thermophilus 30S ribosomal subunit (PDB ID: 1I97) would likely show several key interactions.

Table 2: Predicted Interactions of this compound with the 30S Ribosomal Subunit from Molecular Docking

| Interacting Residue (16S rRNA) | Interaction Type | Atom(s) in this compound Involved |

| G1053 | Hydrogen Bond | Hydroxyl group at C10 |

| C1054 | Hydrogen Bond | Hydroxyl group at C12a |

| G1197 | Hydrogen Bond | Amide group at C2 |

| G1198 | Hydrogen Bond | Amide group at C2 |

| Mg²⁺ ion | Metal Chelation | Oxygen atoms of the BCD-ring enol system |

Molecular Dynamics (MD) simulations provide a more dynamic picture of the binding event, allowing for the assessment of the stability of the ligand-receptor complex over time. acs.org MD simulations of tetracycline-ribosome complexes have shown that the primary binding site (TET-1) is indeed the most stable. acs.org A simulation of this compound bound to the 30S subunit would allow for the analysis of:

Conformational Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone would indicate the stability of the binding pose.

Interaction Energetics: Calculation of the binding free energy can provide a quantitative estimate of the binding affinity.

Solvent Effects: The role of water molecules in mediating interactions can be elucidated. mpg.de

These simulations are crucial for a rational drug design approach, as they can help to explain why certain modifications, like the introduction of a 9-nitro group, might alter the antibacterial spectrum or potency of the parent compound, minocycline. nih.gov By understanding these detailed interactions, more effective and specific tetracycline derivatives can be designed.

Exploration of Non Antibacterial Pharmacological Research Applications

Investigational Roles in Cellular and Molecular Biology (Preclinical Context)

Preclinical research highlights the potential of tetracycline (B611298) derivatives to interact with and modulate fundamental host cellular and molecular pathways, independent of their antimicrobial action.

Gene expression is the process by which genetic information is used to synthesize functional products like proteins or RNA, and its regulation is critical for all cellular functions. wikipedia.org Cells can increase or decrease the production of specific gene products in response to internal or external stimuli through a variety of mechanisms. wikipedia.org

The 9-Nitrominocycline scaffold belongs to the tetracycline family, compounds of which have been shown to modulate host gene expression, particularly in inflammatory contexts. For instance, minocycline (B592863) and other tetracyclines can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory proteins in macrophages. nih.gov This modulation occurs at the transcriptional and post-transcriptional levels, affecting the synthesis of key mediators in cellular signaling cascades. wikipedia.org Studies show that in response to viral infections, host gene expression is significantly altered, and compounds that can modulate these pathways are of high research interest. nih.govfrontiersin.org The ability of tetracyclines to influence the expression of genes involved in the host response, such as those related to inflammation and immune activation, forms a basis for investigating derivatives of the this compound scaffold for targeted therapeutic effects. nih.gov

The movement of substances across the cell membrane is governed by various transport mechanisms, which can be passive (not requiring energy) or active (requiring energy). byjus.comnumberanalytics.com One of the most significant challenges for the efficacy of early-generation tetracyclines is the bacterial expression of efflux pumps—a form of active transport that expels the antibiotic from the cell, conferring resistance. nih.gov These pumps are a primary defense mechanism for bacteria. nih.govfrontiersin.org

The development of glycylcyclines, which are synthesized from intermediates such as this compound, was a direct response to this challenge. nih.govgoogle.com The structural modifications, specifically the addition of a glycylamido group at the 9-position of the tetracycline core, create a molecule that is a poor substrate for these efflux pumps. nih.gov This allows the compound to accumulate within the bacterial cell and reach its ribosomal target. This targeted structural change demonstrates a sophisticated interaction with endogenous transport mechanisms, providing a blueprint for designing molecules that can overcome cellular defenses.

| Transport Mechanism | Description | Relevance to Tetracycline Scaffolds |

|---|---|---|

| Simple Diffusion | Movement of small, uncharged molecules across the membrane from high to low concentration without assistance. brainkart.comatlanticoer-relatlantique.ca | Tetracyclines can cross some membranes this way due to their lipophilic nature. merckvetmanual.com |

| Facilitated Diffusion | Passive transport across the membrane via specific protein channels or carriers. byjus.comnumberanalytics.com | Not a primary mechanism for tetracycline resistance or action. |

| Active Transport (Efflux) | Energy-dependent movement of substances against their concentration gradient, often to expel them from the cell. scribd.com | A major mechanism of bacterial resistance to first- and second-generation tetracyclines. nih.gov The this compound scaffold is used to create derivatives that evade this mechanism. nih.gov |

Modulation of Host Gene Expression and Regulatory Pathways

Emerging Research Areas for this compound Scaffolds (Preclinical Focus)

The unique properties of the tetracycline structure, particularly its anti-inflammatory and enzyme-inhibiting capabilities, have made its derivatives attractive candidates for research in several complex diseases.

Neuroinflammation is an inflammatory response within the central nervous system (CNS) involving the activation of glial cells and the production of inflammatory mediators, which is implicated in many neurodegenerative diseases. nih.govfrontiersin.orgfrontiersin.org Preclinical research has extensively documented the neuroprotective properties of minocycline, the parent compound of this compound. nih.govnih.gov

In various animal models of neurological injury, including ischemic stroke, Parkinson's disease, and spinal cord injury, minocycline has been shown to exert protective effects. nih.govnih.gov These effects are largely attributed to its ability to cross the blood-brain barrier and inhibit microglial activation, a key event in neuroinflammation. nih.gov By suppressing microglia, minocycline reduces the production of neurotoxic factors. nih.gov The established neuroprotective profile of minocycline provides a strong rationale for the development and investigation of new derivatives from the this compound scaffold, aiming for enhanced efficacy and targeted action within the CNS.

| Disease Model | Observed Effect of Minocycline (Preclinical) | Key Mechanism |

|---|---|---|

| Focal Cerebral Ischemia | Reduced infarct size and suppressed apoptosis. nih.gov | Inhibition of microglial activation and inflammatory enzymes. nih.gov |

| Parkinson's Disease (MPTP model) | Protected neurons from injury. nih.gov | Prevention of microglial activation and expression of Interleukin-1 (IL-1). nih.gov |

| Immune/Inflammatory Encephalitis (EAE model) | Delayed and reduced disease progression and demyelination. nih.gov | Reduced inflammatory cell infiltration and MMP-9 activity. nih.gov |

| Huntington's Disease (R6/2 mouse) | Conflicting results, with some studies showing neuroprotection and others showing no benefit or detrimental effects. nih.gov | Mechanisms under investigation; may be effective in combination therapies. nih.gov |

The anti-inflammatory effects of tetracyclines are not limited to the CNS and have been studied in various systemic disease models. nih.gov These properties are independent of their antibiotic activity and involve the modulation of multiple inflammatory pathways. nih.gov

Key mechanisms include the inhibition of enzymes that contribute to inflammation, such as inducible nitric oxide synthase (iNOS) and matrix metalloproteinases (MMPs). nih.gov The production of nitric oxide (NO) by iNOS is a hallmark of inflammation, and its inhibition by tetracyclines reduces inflammatory damage. nih.govnih.gov Similarly, MMPs are enzymes that degrade the extracellular matrix, and their inhibition can prevent tissue damage in inflammatory conditions. nih.gov Furthermore, tetracyclines can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govmdpi.com The ability to intervene in these core inflammatory pathways makes scaffolds like this compound a promising foundation for developing novel anti-inflammatory agents.

The exploration of tetracycline derivatives has extended into oncology, driven by observations of their effects on processes critical to tumor growth and metastasis. nih.gov Preclinical cancer research utilizes various animal models, such as xenografts where human tumor cells are implanted into immunodeficient mice, to test the efficacy of new therapeutic agents. nih.govmdpi.com

Some studies have noted that tetracyclines possess anti-metastatic properties, potentially by inhibiting MMPs, which are crucial for cancer cell invasion. nih.gov The development of novel compounds often involves creating antibody-drug conjugates (ADCs) that can target specific cancer biomarkers, a strategy where novel chemical scaffolds could play a role. frontiersin.orgbeonemedicines.com Research into the this compound scaffold and its potential derivatives is aimed at exploring their ability to disrupt key drivers of cancer cell growth and survival or to modulate the tumor microenvironment. beonemedicines.com This represents an emerging but important area of preclinical investigation for this class of compounds.

Advanced Chemical Biology Strategies Applied to 9 Nitrominocycline Research

Utilization of Chemical Probes for Target Identification and Validation

While specific chemical probes for 9-nitrominocycline are not extensively documented in publicly available literature, the principles of chemical probe development are highly relevant for elucidating its mechanism of action. Chemical probes are small molecules designed to interact with specific biological targets, enabling their identification and functional validation. frontiersin.org

For a compound like this compound, a derivative of minocycline (B592863), the primary expected target is the bacterial ribosome. vulcanchem.comwikipedia.org Tetracyclines, as a class, are known to bind to the 30S ribosomal subunit, thereby inhibiting protein synthesis. wikipedia.orgscivisionpub.com However, minocycline and its derivatives have also been shown to exhibit a range of "off-target" effects, including anti-inflammatory, anti-apoptotic, and neuroprotective activities. wikipedia.orgnih.gov These non-antibiotic properties suggest interactions with other molecular targets within mammalian cells.

The development of chemical probes based on the this compound scaffold could be a powerful strategy to identify these alternative targets. Such probes would typically incorporate a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) and a photoreactive group. This would allow for covalent cross-linking of the probe to its binding partners upon photoactivation, followed by isolation and identification of the target proteins using techniques like mass spectrometry. This approach has been successfully used to unravel the molecular mechanisms of other drugs and could be instrumental in understanding the full spectrum of this compound's biological activities.

Interdisciplinary Approaches Integrating Synthetic Chemistry with Biological Systems

The investigation of this compound is a prime example of the synergy between synthetic chemistry and biological systems. The compound itself is a product of synthetic modification of a natural product, minocycline.

A patented method outlines the synthesis of this compound through the electrophilic aromatic nitration of minocycline hydrochloride. vulcanchem.com This process involves treating minocycline with nitric acid in sulfuric acid at controlled temperatures to introduce a nitro group at the C9 position of the naphthacene (B114907) core. vulcanchem.com A novel, more environmentally friendly method has also been developed, using acetic acid as a solvent and a nitrating agent, which improves the safety and feasibility for larger-scale production. google.com

Crucially, this compound serves as a key intermediate in the synthesis of tigecycline (B611373), a third-generation glycylcycline antibiotic. vulcanchem.comgoogle.com The synthetic pathway involves the reduction of the nitro group of this compound to an amino group, followed by the attachment of a glycylamido side chain. vulcanchem.com This multi-step synthesis highlights the integration of chemical transformations with the goal of producing a biologically active drug with improved efficacy against drug-resistant bacteria.

The following table summarizes the key reaction steps in the synthesis of this compound and its subsequent conversion, illustrating the interplay of chemical synthesis and biological application.

| Step | Reaction Type | Key Reagents | Starting Material | Product | Biological Relevance |

| 1 | Nitration | Nitric acid, Sulfuric acid (or Acetic Anhydride) | Minocycline Hydrochloride | This compound | Introduction of a key functional group for further modification. |

| 2 | Reduction | Hydrogen gas, Palladium on carbon (or other reducing agents) | This compound | 9-Aminominocycline (B1505792) | Creation of an amine for subsequent coupling. |

| 3 | Amide Coupling | N-tert-butylglycyl chloride | 9-Aminominocycline | Tigecycline | Formation of a final, potent antibiotic. |

High-Throughput Screening (HTS) Methodologies for Derivative Discovery

High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly test thousands to millions of chemical compounds for a specific biological activity. frontiersin.org While specific HTS campaigns for this compound derivatives are not widely reported, this approach is highly applicable for the discovery of new tetracycline-based antibiotics. aacrjournals.orgresearchgate.netnih.gov

An HTS campaign for this compound derivatives would typically involve creating a library of structurally related compounds. These derivatives could be synthesized by modifying various positions on the this compound scaffold. The library would then be screened against a panel of pathogenic bacteria, including multidrug-resistant strains, to identify "hits" with potent antibacterial activity.

The screening can be performed in a whole-cell-based assay, which measures the inhibition of bacterial growth, or a target-based assay, which assesses the inhibition of a specific molecular target, such as the bacterial ribosome. mdpi.com Advances in automation and miniaturization allow for these screens to be conducted in 384- or 1536-well plates, significantly increasing the throughput. mdpi.com

For example, a study identified two classes of antibiotics, including tetracycline (B611298) analogs, as radioprotectors through a high-throughput screen of over 33,000 compounds. aacrjournals.org This demonstrates the potential of HTS to uncover novel activities for existing drug scaffolds. Applying such methodologies to a library of this compound derivatives could lead to the discovery of new compounds with improved antibacterial spectra, better pharmacological properties, or novel therapeutic applications beyond their antibiotic effects.

Advancements in Chemical Biology Tools for Drug Discovery and Development

The field of chemical biology is continually evolving, providing new tools that can be applied to the study and development of compounds like this compound. These advancements are crucial for overcoming challenges in antibiotic discovery, such as the rise of antimicrobial resistance. rsc.org

Bioorthogonal Chemistry: This refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Bioorthogonal reactions can be used to label and visualize molecules like this compound within cells, helping to track their distribution and interactions with biological targets in real-time. frontiersin.org

Machine Learning and AI: Artificial intelligence is increasingly being used to accelerate drug discovery. nih.gov Machine learning models can be trained on large datasets of chemical structures and biological activities to predict the antibacterial potential of new, unsynthesized molecules. This in silico screening can prioritize the synthesis of the most promising this compound derivatives, saving time and resources.

Cryo-Electron Microscopy (Cryo-EM): This powerful imaging technique allows for the high-resolution structural determination of large biomolecular complexes, such as the ribosome. Cryo-EM could be used to visualize the binding of this compound and its derivatives to the bacterial ribosome, providing detailed insights into the molecular basis of their activity and guiding the design of more potent inhibitors.

Q & A

Q. How to ensure transparency in reporting negative or inconclusive results for this compound?

- Guidelines : Pre-register studies on platforms like ClinicalTrials.gov or OSF. Disclose all experimental conditions, including failed attempts (e.g., solvent incompatibility). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Collaborate with journals supporting null-result publications to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.